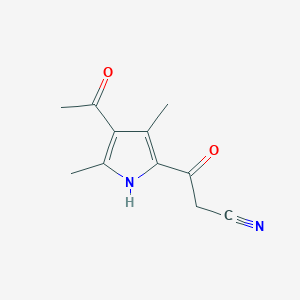

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, also known as 3-A-DMPN, is a synthetic compound that has been used in various scientific research applications, including drug development, biochemistry, and pharmacology. This compound has been identified as a promising candidate for a wide range of applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Nicotinonitriles

A key intermediate for the synthesis of nicotinonitriles was created using a compound structurally similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This highlights the role of such compounds in the preparation of nicotinonitriles which have various applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

Development of Push-Pull Chromophores

A derivative of this compound was used in synthesizing a novel group of push-pull chromophores, which are functionalized analogs of tricyanofuran-containing chromophores, indicating its utility in developing new materials with potential optical applications (Belikov, Fedoseev, Ievlev, & Ershov, 2018).

Biological and Pharmacological Activities

Anticancer Activity

A compound structurally related to this compound was used as a precursor in synthesizing new heterocyclic compounds that demonstrated anticancer activity, illustrating its potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Evaluation

Derivatives of similar compounds were synthesized and evaluated for their antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Advanced Synthesis Techniques

Ultrasonic Synthesis Methods

The use of a similar compound in the ultrasonic synthesis of N-substituted pyridinone derivatives underlines its role in advanced synthesis techniques, offering efficient and eco-friendly alternatives (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Non-Linear Optical Material

A pyrrole derivative derived from a compound similar to this compound was identified for its potential use as a non-linear optical material, due to its significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name |

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-10(8(3)14)7(2)13-11(6)9(15)4-5-12/h13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFGQJSMHXOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)